molecular formula C₂₁H₁₈N₂O B1154560 1,5-Dibenzyl-1H-indazol-3-ol

1,5-Dibenzyl-1H-indazol-3-ol

Cat. No.: B1154560
M. Wt: 314.38
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibenzyl-1H-indazol-3-ol is a synthetic indazole derivative with the molecular formula C21H18N2O and a molecular weight of 314.39 g/mol . It is characterized as a pale yellow solid that requires storage under refrigerated conditions between 2-8°C . The compound belongs to the broader class of indazole scaffolds, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical research . Indazole derivatives are recognized as "privileged structures" in drug discovery due to their ability to bind to a variety of high-affinity receptors and their presence in several pharmacologically active molecules . The 1,5-disubstituted indazol-3-ol structure is a key pharmacophore; scientific literature indicates that compounds within this structural class have demonstrated promising anti-inflammatory properties in preclinical models . Specifically, related analogues have been shown to act as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, which plays a key role in the inflammation cascade . As an intermediate, this compound is valuable for the synthesis and development of novel bioactive molecules, making it a useful building block for researchers in chemical biology and drug discovery . This product is intended for research applications and is not for diagnostic or therapeutic use. REFERENCES Our product information is supported by published data. For further details on the biological activities of indazole derivatives, you can refer to this review: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds . Information on the anti-inflammatory activity of 1,5-disubstituted indazol-3-ols is available in this primary research article: 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity .

Properties

Molecular Formula

C₂₁H₁₈N₂O

Molecular Weight

314.38

Origin of Product

United States

Advanced Synthetic Methodologies for 1,5 Dibenzyl 1h Indazol 3 Ol and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 1,5-Dibenzyl-1H-indazol-3-ol identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the core indazole-3-ol ring system and the introduction of the two benzyl (B1604629) substituents.

Key Disconnections:

N1-Benzyl Bond (C-N bond): The bond between the indazole N1 nitrogen and the benzyl group is a prime candidate for disconnection. This suggests an N-alkylation step on a pre-formed 5-benzyl-1H-indazol-3-ol intermediate.

C5-Benzyl Bond (C-C bond): The bond connecting the benzyl group to the C5 position of the indazole ring can be disconnected. This points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-1-benzyl-1H-indazol-3-ol and a suitable benzyl-organometallic reagent.

Indazole Ring Formation (N-N and C-N bonds): The most crucial disconnections involve breaking the heterocyclic ring itself.

N-N Bond Disconnection: This is a common strategy, often leading back to an ortho-substituted aminobenzophenone or related imine derivative. acs.org For the target molecule, this would be a 2-amino-5-benzyl-benzophenone derivative, which can undergo intramolecular cyclization.

C3-N2 Bond Disconnection: This approach often starts from ortho-azido or ortho-nitro precursors that can be cyclized. For instance, a reductive cyclization of a 2-nitro derivative is a viable pathway. acs.org

These strategic disconnections form the basis for the various synthetic methodologies discussed below, providing multiple pathways to construct the target molecule and its analogues.

Classical and Contemporary Approaches to Indazole-3-ol Synthesis

The synthesis of the indazole-3-ol scaffold can be achieved through a variety of methods, ranging from traditional cyclization reactions to modern transition metal-catalyzed processes.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives

One of the most established methods for constructing the indazole ring involves the cyclization of benzene (B151609) derivatives with hydrazine or its substituted variants. jocpr.com For the synthesis of N1-substituted indazoles like the target compound, a substituted hydrazine (e.g., benzylhydrazine) is often used.

The general approach involves the reaction of a 2-halobenzonitrile or a 2-halobenzoic acid derivative with benzylhydrazine (B1204620). The initial nucleophilic aromatic substitution (SNAr) of the halogen by hydrazine is followed by an intramolecular cyclization to form the indazole ring. For example, the reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine can be used to form a 3-aminoindazole derivative, showcasing the utility of hydrazine in forming the heterocyclic core via SNAr and cyclization. nih.gov A similar strategy could be envisioned starting from a 2-fluoro-5-benzylbenzonitrile and benzylhydrazine to directly install the required substituents.

Transition Metal-Catalyzed Synthetic Routes to Indazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles, offering milder conditions and broader functional group tolerance compared to classical methods. nitk.ac.inbohrium.com

Copper-catalyzed reactions are particularly effective for forming the crucial N-N bond of the indazole ring. acs.orgnih.gov A common strategy involves the intramolecular cyclization of o-aminoaryl N-H ketimine species. acs.orgnih.gov These ketimine intermediates are readily prepared from the reaction of o-aminobenzonitriles with organometallic reagents. acs.orgnih.gov

The copper(II) acetate-catalyzed cyclization proceeds in the presence of an oxidant, often molecular oxygen, to facilitate the N-N bond formation and regenerate the active catalyst. acs.org This method is highly efficient and avoids the need for pre-functionalized hydrazine derivatives. For the target molecule, a plausible route would involve the synthesis of a 2-amino-5-benzylbenzophenone ketimine, followed by a Cu(OAc)₂-catalyzed cyclization.

Table 1: Examples of Copper-Catalyzed Indazole Synthesis

Starting Material Copper Catalyst Oxidant Solvent Product Type Yield Reference
o-aminoaryl N-H ketimine Cu(OAc)₂ O₂ DMSO 3-Substituted-1H-indazoles Good to Excellent acs.org
2-bromobenzaldehyde, primary amine, NaN₃ CuI - DMSO 2-Substituted-2H-indazoles Up to 98% nih.govorganic-chemistry.org

Palladium catalysis is a powerful tool for the functionalization of the indazole core, particularly for forming C-C bonds. rsc.orgresearchgate.net The Suzuki-Miyaura cross-coupling reaction is widely employed to introduce aryl or alkyl substituents onto the indazole ring. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Indazole Functionalization

Indazole Substrate Coupling Partner Palladium Catalyst Base Solvent Product Yield Reference
7-bromo-4-substituted-1H-indazole (4-methoxyphenyl)boronic acid PdCl₂(dppf)·DCM K₂CO₃ Dioxane/H₂O 7-aryl-4-substituted-1H-indazole 88% nih.gov
Bromo-indazole carboxamide Various organoboronic acids PdCl₂(dppf)·DCM K₂CO₃ Dioxane/H₂O Aryl-indazole carboxamides Good rsc.org

Reductive Cyclization Methodologies

Reductive cyclization offers another important pathway to the indazole nucleus, typically starting from ortho-nitroaryl compounds. acs.org This method involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular cyclization.

One effective protocol is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes using a phosphine (B1218219) reagent like tri-n-butylphosphine. acs.org This one-pot reaction, starting from an o-nitrobenzaldehyde and a primary amine, is mild and efficient for producing a variety of substituted indazoles. acs.org Another approach utilizes zinc and ammonium (B1175870) formate (B1220265) to reduce 2-nitrobenzylamines to a nitroso-benzylamine intermediate, which then cyclizes to form the 2H-indazole. nih.gov To synthesize the target compound, a 2-nitro-5-benzylbenzophenone could be converted to its corresponding oxime or imine, followed by a reductive cyclization step to form the 1,5-disubstituted indazol-3-ol ring system. researchgate.net

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes to indazoles and their derivatives is a significant area of research, driven by the need to reduce costs and eliminate metal contamination in the final products. Several strategies have emerged that avoid the use of transition metal catalysts.

One prominent metal-free approach involves the reductive cyclization of o-nitrobenzyl compounds. For instance, the reaction of o-nitrobenzyl alcohols with primary alkyl amines, mediated by a base, can lead to the formation of indazolones through an in situ conversion to an o-nitrosobenzaldehyde intermediate. This method offers mild reaction conditions and avoids the need for a metal catalyst. organic-chemistry.org

Another effective metal-free strategy is the synthesis from 2-aminophenones and hydroxylamine (B1172632) derivatives. nih.govorganic-chemistry.org This one-pot protocol is operationally simple, tolerant to air and moisture, and provides good to excellent yields of a broad range of indazoles. nih.govorganic-chemistry.org The proposed mechanism for this transformation involves the deprotection of the N-Boc group, followed by condensation and an intramolecular electrophilic amination. organic-chemistry.org

Furthermore, metal-free halogenation of 2H-indazoles has been developed, allowing for the regioselective synthesis of mono- and poly-halogenated products under mild, environmentally friendly conditions. nih.gov While not a direct synthesis of the indazole core, this method is crucial for the functionalization of pre-existing indazole scaffolds without the use of metals.

A notable metal-free synthesis of 1H-indazoles proceeds from o-aminobenzoximes through the selective activation of the oxime group with methanesulfonyl chloride and triethylamine. researchgate.net This mild approach is scalable and produces good to excellent yields of the desired indazoles. researchgate.net

Specific Synthetic Pathways to 1,5-Dibenzyl-1H-indazol-3-ol

While a specific, detailed synthetic pathway for 1,5-Dibenzyl-1H-indazol-3-ol is not extensively documented in publicly available literature, a plausible route can be constructed based on established methodologies for analogous 1,5-disubstituted indazol-3-ols. The synthesis would likely involve a multi-step process, beginning with a suitably substituted aniline (B41778) derivative.

A potential starting material is 4-benzylaniline. The synthesis could proceed through the following key steps:

Introduction of the second benzyl group precursor: This could involve a Friedel-Crafts acylation or a related reaction to introduce a benzoyl group at the ortho position to the amino group of a protected 4-benzylaniline.

Formation of the pyrazole (B372694) ring: The resulting 2-amino-5-benzylbenzophenone could then undergo diazotization followed by cyclization to form the indazole ring.

N-alkylation: The final step would be the regioselective benzylation at the N-1 position of the indazole ring.

The existence of the related compound, 3-(1,5-dibenzyl-1H-indazole-3-yl)oxypropyldimethylamine hydrochloride, confirms the feasibility of constructing the 1,5-dibenzyl-1H-indazol-3-yl core. pharmaffiliates.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and ensuring the regioselectivity of the desired product. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst (if applicable).

For the crucial N-alkylation step, achieving high regioselectivity for the N-1 position is paramount. Studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent system plays a significant role in determining the N-1/N-2 ratio of the product. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.org This high N-1 regioselectivity is crucial for the synthesis of 1,5-Dibenzyl-1H-indazol-3-ol.

The following table summarizes the effect of different conditions on the N-alkylation of the indazole ring, which can be extrapolated for the synthesis of the target compound.

ParameterVariationExpected Outcome on N-1 Selectivity
Base Strong, non-nucleophilic bases (e.g., NaH)High N-1 selectivity
Weaker bases (e.g., K2CO3)Lower N-1 selectivity, potential mixture of isomers
Solvent Aprotic polar solvents (e.g., THF, DMF)Favorable for N-1 alkylation
Protic solventsMay lead to side reactions and lower selectivity
Temperature Lower temperaturesGenerally improves selectivity

Stereochemical Considerations in Synthesis (if applicable)

For the synthesis of 1,5-Dibenzyl-1H-indazol-3-ol, there are no inherent chiral centers in the final molecule itself. Therefore, stereochemical considerations in terms of generating enantiomers or diastereomers are not applicable to the target compound. However, if chiral substituents were to be introduced on either of the benzyl groups or at other positions on the indazole ring in analogues, then stereoselective synthetic methods would become a critical aspect of the synthesis design.

Green Chemistry Principles in the Synthesis of 1,5-Dibenzyl-1H-indazol-3-ol

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact and enhance safety.

Solvent-Free or Aqueous Media Reactions

The use of environmentally benign solvents is a core principle of green chemistry. Several synthetic methodologies for indazoles have been adapted to utilize greener solvents.

For example, the photocatalytic generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols for the synthesis of 1,2-dihydro-3H-indazol-3-ones has been successfully carried out in an aqueous solvent at room temperature. organic-chemistry.org This approach significantly reduces the reliance on volatile organic compounds (VOCs).

Furthermore, the use of dimethyl carbonate (DMC) as a green solvent has been explored for the photocatalytic 3-alkylation of 2-aryl-2H-indazoles. rsc.org DMC is a biodegradable and non-toxic solvent, making it an attractive alternative to traditional organic solvents. A patent for the synthesis of an indazole compound also describes using dimethyl carbonate as a methylation reagent, highlighting its utility as a greener chemical. google.com

Renewable Reagents and Catalysts

Chemical Reactivity and Functionalization of 1,5 Dibenzyl 1h Indazol 3 Ol

Reactivity of the Indazole Core

The indazole ring is an aromatic bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring. jmchemsci.com Its aromatic nature allows it to undergo various substitution reactions, and the presence of two nitrogen atoms influences the electron density distribution and, consequently, its reactivity. chemicalbook.com The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The indazole nucleus is susceptible to electrophilic substitution reactions, such as halogenation and nitration. chemicalbook.com The position of substitution on the benzene portion of the ring is directed by the existing substituents. For 1,5-Dibenzyl-1H-indazol-3-ol, the primary sites for electrophilic attack are the C4, C6, and C7 positions. The precise outcome depends on the reaction conditions and the nature of the electrophile. Halogenation, for instance, is a common modification. Electrophilic C3 halogenation can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under basic conditions. chim.itthieme-connect.de

Nucleophilic aromatic substitution on the carbocyclic ring of an indazole is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in 1,5-Dibenzyl-1H-indazol-3-ol.

Regioselective Functionalization of the Indazole Ring System

Modern synthetic methods have enabled the highly regioselective functionalization of the indazole scaffold, primarily through transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.netnih.govmdpi.com These strategies allow for the introduction of various functional groups at specific positions, which is often challenging to achieve with classical electrophilic substitution.

The C3 position is a common site for functionalization. While the subject molecule already possesses a hydroxyl group at C3, related indazoles can undergo direct C3-arylation, alkylation, and halogenation. chim.itnih.gov For instance, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides has been shown to be highly efficient. researchgate.net Similarly, C-H activation strategies, often employing rhodium or palladium catalysts, can selectively introduce substituents at various positions on the indazole core. rsc.orgresearchgate.netnih.gov

Functionalization at the C7 position has also been achieved with high regioselectivity. Palladium-catalyzed C7 arylation and alkenylation of 1H-indazoles have been reported, often guided by directing groups within the molecule or specific ligand effects. mdpi.com

Modifications at the Hydroxyl Group (C3-Position)

The hydroxyl group at the C3 position of 1,5-Dibenzyl-1H-indazol-3-ol is a key site for chemical modification, behaving chemically like a vinylogous alcohol or an enol. This functionality allows for reactions such as etherification and esterification, enabling the synthesis of a diverse range of derivatives.

Etherification and Esterification Reactions

The C3-hydroxyl group can be readily converted into ethers or esters using standard synthetic protocols. Etherification can be achieved via a Williamson-type synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Esterification can be accomplished by reacting the indazol-3-ol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions provide a straightforward route to modify the steric and electronic properties of the molecule. A patent describes the etherification of related 1-benzyl-3-hydroxymethyl-1H-indazole derivatives with α-halogenocarboxylic acids or esters to produce compounds with anti-inflammatory activity. google.com

Table 1: Representative Etherification and Esterification Reactions at the C3-Position
Reaction TypeReagentProduct ClassPotential Conditions
EtherificationMethyl Iodide (CH₃I)1,5-Dibenzyl-3-methoxy-1H-indazoleNaH, THF
EtherificationBenzyl (B1604629) Bromide (BnBr)1,5-Dibenzyl-3-(benzyloxy)-1H-indazoleK₂CO₃, Acetone
EsterificationAcetyl Chloride (CH₃COCl)(1,5-Dibenzyl-1H-indazol-3-yl) acetatePyridine, CH₂Cl₂
EsterificationBenzoic Anhydride ((PhCO)₂O)(1,5-Dibenzyl-1H-indazol-3-yl) benzoateDMAP, CH₂Cl₂

Derivatization for Prodrug or Enhanced Bioactivity (pre-clinical)

The C3-hydroxyl group serves as an excellent attachment point for creating prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. Esterification of the hydroxyl group is a common prodrug strategy. vt.edu By forming an ester linkage with moieties that can improve solubility (e.g., phosphates, amino acids) or lipophilicity (e.g., long-chain fatty acids), the pharmacokinetic profile of the parent compound can be significantly altered. These esters are designed to be stable until they are cleaved by enzymes in vivo, such as esterases, to release the active 1,5-Dibenzyl-1H-indazol-3-ol. vt.edu This approach can be used to enhance bioavailability, prolong duration of action, or target specific tissues.

Reactivity of the Benzyl Substituents (N1 and C5 Positions)

The two benzyl groups in the molecule also possess sites for chemical reactivity, primarily on their phenyl rings and at the benzylic methylene (B1212753) (CH₂) carbons.

The N1-benzyl group significantly influences the reactivity of the indazole core, particularly in N-alkylation reactions where it directs substitution to other positions. nih.govresearchgate.net The phenyl ring of the N1-benzyl group is susceptible to electrophilic aromatic substitution, such as nitration or halogenation. These reactions would typically occur at the ortho- and para-positions, although the para-position is generally favored due to reduced steric hindrance from the indazole core. Furthermore, the N-benzyl group can be viewed as a protecting group for the N1-nitrogen. There are established methods for its removal (N-debenzylation), such as treatment with potassium tert-butoxide in DMSO with oxygen, which can be useful in multi-step syntheses. researchgate.net

The C5-benzyl group also has a phenyl ring that can undergo electrophilic aromatic substitution. The directing effects would lead to substitution at the ortho- and para-positions of this second phenyl ring. Additionally, the benzylic CH₂ group is a potential site for oxidation under strong oxidizing conditions to yield a benzoyl group at the C5 position.

Table 2: Potential Reactions on Benzyl Substituents
PositionReaction TypeReagentPotential Product
N1-Benzyl (Phenyl Ring)NitrationHNO₃/H₂SO₄1-(4-Nitrobenzyl)-5-benzyl-1H-indazol-3-ol
C5-Benzyl (Phenyl Ring)BrominationBr₂/FeBr₃1-Benzyl-5-(4-bromobenzyl)-1H-indazol-3-ol
N1-PositionN-DebenzylationKOtBu/DMSO, O₂5-Benzyl-1H-indazol-3-ol
C5-Benzyl (Benzylic CH₂)OxidationKMnO₄5-Benzoyl-1-benzyl-1H-indazol-3-ol

Aromatic Substitution on the Benzyl Rings

The two benzyl groups in 1,5-Dibenzyl-1H-indazol-3-ol present sites for electrophilic aromatic substitution. The benzene ring is moderately activated by the attached alkyl group (the methylene bridge), which is an ortho-, para-director. uci.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho (2- and 6-) and para (4-) positions of each benzyl ring.

The specific outcome of such reactions can be influenced by steric hindrance. The attachment to the indazole core may slightly hinder access to the ortho positions, potentially favoring substitution at the para-position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on Benzyl Groups

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Substitution of -NO₂ group, primarily at the para-position.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution of -Br or -Cl, primarily at the para-position.
SulfonationFuming H₂SO₄Substitution of -SO₃H group, primarily at the para-position.
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution of -COR group, primarily at the para-position.

This table is predictive and based on general principles of electrophilic aromatic substitution on toluene (B28343) and other alkylbenzenes.

Side-Chain Modifications and Linker Chemistry

The benzyl groups of 1,5-Dibenzyl-1H-indazol-3-ol can be utilized as points of attachment for linkers, a common strategy in medicinal chemistry for developing molecules like inhibitors or chemical probes. nih.govresearchgate.net

Modification of the N1-Benzyl Group: The N1-benzyl group is relatively stable but can be cleaved under specific conditions. For instance, N-debenzylation of various nitrogen-containing heterocycles, including indazoles, has been achieved using potassium tert-butoxide in DMSO with oxygen, or via catalytic hydrogenolysis. researchgate.netresearchgate.net This deprotection would yield 5-Benzyl-1H-indazol-3-ol, allowing for the introduction of different substituents or linkers at the N1 position. The N1-position of the indazole core is a common site for alkylation to generate diverse derivatives. nih.govbeilstein-journals.orgnih.gov

Modification of the C5-Benzyl Group: The benzylic methylene bridge (-CH₂-) of the C5-benzyl group is a potential site for radical substitution, such as benzylic halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation. uci.edu The resulting benzylic halide is a versatile intermediate that can be converted to other functional groups (alcohols, amines, ethers) or used for coupling reactions.

Linker Attachment: Functional groups introduced onto the benzyl rings (e.g., a nitro group from nitration) can be further modified. For example, a nitro group can be reduced to an amine (-NH₂). This amine can then be used to form an amide bond with a carboxylic acid-containing linker, a common strategy for conjugating molecules.

Table 2: Potential Side-Chain and Linker Chemistry Reactions

PositionReaction TypeReagents/ConditionsResulting Intermediate/Product
N1-BenzylN-DebenzylationKOtBu, DMSO, O₂ or H₂, Pd/C5-Benzyl-1H-indazol-3-ol
C5-BenzylBenzylic BrominationNBS, light (hν) or radical initiator1-Benzyl-5-(bromophenylmethyl)-1H-indazol-3-ol
Benzyl RingsNitration followed by Reduction1. HNO₃, H₂SO₄ 2. H₂, Pd/C or SnCl₂Introduction of an amino group for amide coupling

This table outlines potential synthetic pathways based on known reactivity of analogous N-benzyl and C-benzyl aromatic systems.

Cycloaddition and Rearrangement Reactions

The applicability of cycloaddition and rearrangement reactions to 1,5-Dibenzyl-1H-indazol-3-ol is largely speculative and based on the general reactivity of the indazole scaffold, as direct examples for this specific molecule are not documented in the literature.

Cycloaddition Reactions: The indazole ring itself is aromatic and generally not a reactive participant in cycloaddition reactions. However, the synthesis of the indazole core often involves cycloaddition pathways. For instance, [3+2] dipolar cycloadditions of diazo compounds with arynes are a known method to construct the indazole ring system. organic-chemistry.orgacs.org Similarly, the reaction of arynes with sydnones can yield 2H-indazoles via a [3+2] cycloaddition followed by a retro-[4+2] reaction. nih.govnih.gov These methods are relevant to the synthesis of the core structure rather than a post-synthetic modification of 1,5-Dibenzyl-1H-indazol-3-ol itself.

Rearrangement Reactions: Rearrangements involving the indazole core are not common but have been observed under specific circumstances. For example, N-heterocyclic carbenes derived from 1-arylindazolium salts have been shown to undergo a spontaneous rearrangement to form substituted 9-aminoacridines. rsc.org It is unlikely that 1,5-Dibenzyl-1H-indazol-3-ol would undergo such a rearrangement under normal conditions. The tautomeric equilibrium between the 1H-indazol-3-ol form and the 1H-indazol-3(2H)-one form is a key aspect of its chemistry but is a prototropic tautomerism rather than a skeletal rearrangement.

Due to the lack of specific research, no applicable data table for cycloaddition or rearrangement reactions of 1,5-Dibenzyl-1H-indazol-3-ol can be presented.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dibenzyl 1h Indazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment [¹H, ¹³C]

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,5-Dibenzyl-1H-indazol-3-ol, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two benzyl (B1604629) groups and the indazole core, as well as singlets for the two benzylic CH₂ groups. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals for the carbons in the aromatic rings, the indazole core, and the benzylic carbons would be expected at characteristic chemical shifts.

Despite a thorough search of scientific databases and literature, specific ¹H and ¹³C NMR spectroscopic data for 1,5-Dibenzyl-1H-indazol-3-ol has not been publicly reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

For 1,5-Dibenzyl-1H-indazol-3-ol, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C21H18N2O by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 314.39 g/mol . pharmaffiliates.com The fragmentation pattern would likely involve the loss of benzyl groups (C7H7, m/z 91) and other characteristic cleavages of the indazole ring system.

Detailed experimental mass spectrometry data, including fragmentation analysis for 1,5-Dibenzyl-1H-indazol-3-ol, is not currently available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 1,5-Dibenzyl-1H-indazol-3-ol, characteristic absorption bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: If any tautomeric forms exist, a band in the region of 3100-3500 cm⁻¹ may be observed.

C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ groups would be just below 3000 cm⁻¹.

C=C and C=N stretches: Aromatic ring and indazole core stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O stretch: A band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the hydroxyl group.

Specific experimental IR spectroscopic data for 1,5-Dibenzyl-1H-indazol-3-ol has not been found in published literature.

X-ray Crystallography for Solid-State Structure Determination (if available)

A search of crystallographic databases reveals that no X-ray crystal structure for 1,5-Dibenzyl-1H-indazol-3-ol has been deposited or published to date.

Theoretical and Computational Chemistry Studies on 1,5 Dibenzyl 1h Indazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 1,5-Dibenzyl-1H-indazol-3-ol, DFT calculations would be employed to determine its optimized geometry, bond lengths, and bond angles. This information is crucial for understanding the molecule's stability and three-dimensional shape. Furthermore, DFT can be used to calculate various electronic properties that dictate the compound's reactivity, such as ionization potential, electron affinity, and chemical hardness. These parameters help in predicting how the molecule will behave in chemical reactions.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For 1,5-Dibenzyl-1H-indazol-3-ol, analysis of the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red regions typically indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent areas of positive potential, susceptible to nucleophilic attack. For 1,5-Dibenzyl-1H-indazol-3-ol, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,5-Dibenzyl-1H-indazol-3-ol, MD simulations would be invaluable for exploring its conformational landscape. The presence of flexible benzyl (B1604629) groups suggests that the molecule can adopt various conformations, and MD simulations can identify the most stable (lowest energy) conformations in different environments, such as in a vacuum or in a solvent. Furthermore, when studying the interaction of 1,5-Dibenzyl-1H-indazol-3-ol with a biological target, MD simulations can provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other and the stability of the resulting complex over time.

In Silico Screening and Ligand Docking Studies

In silico screening and ligand docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes with Biological Targets

Ligand docking studies would involve placing the 3D structure of 1,5-Dibenzyl-1H-indazol-3-ol into the binding site of a specific biological target, such as an enzyme or a receptor. The docking algorithm would then sample a large number of possible orientations and conformations of the ligand within the binding site and score them based on their predicted binding affinity. The results of such a study would predict the most likely binding mode of 1,5-Dibenzyl-1H-indazol-3-ol and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is critical for understanding the compound's potential biological activity and for designing more potent and selective analogs.

Lack of Publicly Available Research on Pharmacophore Modeling of 1,5-Dibenzyl-1H-indazol-3-ol

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the pharmacophore modeling of 1,5-Dibenzyl-1H-indazol-3-ol have been identified. Therefore, the detailed research findings and data tables for this specific subsection cannot be provided.

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. This approach is instrumental in designing new molecules with desired biological activity.

While research exists on the synthesis and biological activities of various indazole derivatives, and even computational studies such as molecular docking on related compounds, specific and detailed pharmacophore models for 1,5-Dibenzyl-1H-indazol-3-ol are not present in the available public domain literature. The generation of a pharmacophore model requires a set of active compounds and their biological activity data against a specific target, which appears to be unpublished for this particular molecule.

Consequently, without any foundational research data, it is not possible to present scientifically accurate information on the pharmacophoric features, develop a hypothetical model, or provide the requested data tables for 1,5-Dibenzyl-1H-indazol-3-ol.

Potential Applications in Chemical Biology and Material Science Research

The indazole scaffold is a well-established pharmacophore in medicinal chemistry and a versatile building block in materials science. The specific substitution pattern of 1,5-Dibenzyl-1H-indazol-3-ol, featuring benzyl (B1604629) groups at both the 1 and 5 positions, may confer unique properties that could be exploited in several advanced applications.

While direct studies on 1,5-Dibenzyl-1H-indazol-3-ol as a chemical probe are not extensively documented, the indazole core is a key component in many biologically active molecules. Indazole derivatives have been successfully developed as potent and selective inhibitors of various enzymes, including kinases and lipoxygenases. For instance, a study on 1,5-disubstituted indazol-3-ols revealed compounds with significant anti-inflammatory activity. One such derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, demonstrated potent inhibition of 5-lipoxygenase with an IC50 value of 44 nM nih.gov. This suggests that with appropriate functionalization, 1,5-Dibenzyl-1H-indazol-3-ol could be engineered to serve as a selective probe for studying specific biological pathways or as a lead compound in drug discovery. The benzyl groups at the N1 and C5 positions can be further modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, to facilitate the study of biomolecular interactions.

Compound Biological Target Activity (IC50)
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-Lipoxygenase44 nM nih.gov

This table presents data for a related 1,5-disubstituted indazol-3-ol to illustrate the potential of this class of compounds as biologically active agents.

The indazole nucleus is a valuable starting material for the synthesis of more complex heterocyclic structures. The functional groups present in 1,5-Dibenzyl-1H-indazol-3-ol, namely the hydroxyl group at the 3-position and the reactive sites on the benzene (B151609) rings, offer multiple avenues for chemical modification. These sites can be utilized for cyclization reactions, cross-coupling reactions, and other transformations to build elaborate molecular architectures. For example, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution to introduce new functionalities or to construct fused ring systems. The synthesis of various heterocyclic compounds from indazole precursors is a well-established area of organic chemistry, indicating that 1,5-Dibenzyl-1H-indazol-3-ol could serve as a key intermediate in the preparation of novel compounds with potential applications in medicine and materials science.

Indazole derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold can donate their lone pair of electrons to a metal center. While there is no specific literature on the coordination chemistry of 1,5-Dibenzyl-1H-indazol-3-ol, the general principles of indazole coordination suggest its potential in this area. The presence of the two benzyl groups may influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or materials with interesting photophysical properties. The hydroxyl group could also participate in coordination, acting as a bridging ligand between metal centers.

Future Research Directions and Unexplored Avenues for 1,5 Dibenzyl 1h Indazol 3 Ol

Design and Synthesis of Novel Analogues with Enhanced Biological Selectivity

A crucial future direction lies in the rational design and synthesis of novel analogues of 1,5-Dibenzyl-1H-indazol-3-ol to enhance biological selectivity and potency. Structure-activity relationship (SAR) studies on related indazole cores have consistently demonstrated that modifications at various positions can profoundly influence target affinity and selectivity.

Future synthetic campaigns should focus on systematic modifications of the benzyl (B1604629) groups and the core indazole structure. Key strategies would include:

Substitution on the Benzyl Rings: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) on both the N1-benzyl and C5-benzyl rings. This allows for probing specific interactions within a target's binding pocket and can modulate the compound's pharmacokinetic properties.

Bioisosteric Replacement: Replacing the benzyl moieties with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties.

Modification of the Indazole Core: Introducing substituents at other available positions on the indazole ring to fine-tune the molecule's electronic landscape and steric profile.

For instance, studies on other indazole derivatives have shown that such modifications can lead to highly selective inhibitors of specific enzymes or receptors. The goal is to create a library of analogues for comprehensive screening, leading to the identification of compounds with superior selectivity for a desired biological target over off-target proteins, thereby minimizing potential side effects.

Comprehensive Mechanistic Studies of Biological Activity

Once a library of analogues is synthesized and preliminary biological activity is established, comprehensive mechanistic studies will be paramount. Understanding how these compounds exert their effects at a molecular level is critical for further development.

Initial investigations should aim to identify the primary cellular pathways affected by 1,5-Dibenzyl-1H-indazol-3-ol and its most potent analogues. Based on the activities of other indazole-containing compounds, potential mechanisms of action to investigate include:

Enzyme Inhibition: Many indazole derivatives are known to be enzyme inhibitors. For example, some 1H-indazol-3-ol derivatives have been identified as nanomolar inhibitors of D-amino acid oxidase (DAAO). science.govscience.gov Future studies should screen 1,5-Dibenzyl-1H-indazol-3-ol and its analogues against a panel of clinically relevant enzymes.

Receptor Binding: The indazole scaffold is present in molecules that bind to various receptors, including G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net Radioligand binding assays and functional assays can determine if the compounds act as agonists, antagonists, or allosteric modulators of specific receptors.

Disruption of Protein-Protein Interactions: Investigating the potential for these compounds to interfere with critical protein-protein interactions is a promising avenue. For example, some indazole derivatives have been designed as tubulin polymerization inhibitors, acting at the colchicine (B1669291) binding site to exert antimitotic effects. nih.govtandfonline.com

Techniques such as isothermal titration calorimetry, surface plasmon resonance, and cellular thermal shift assays can be employed to confirm direct target engagement and quantify binding affinities.

Investigation of Diverse Pharmacological Targets

The indazole core is a versatile scaffold found in compounds with a wide array of biological activities. researchgate.netscience.gov A key avenue of future research is to screen 1,5-Dibenzyl-1H-indazol-3-ol and its derivatives against a diverse range of pharmacological targets to uncover novel therapeutic opportunities.

Based on the known activities of the broader indazole class, high-priority target families for investigation include:

Protein Kinases: Kinases are crucial regulators of cellular processes and are major targets in oncology and inflammatory diseases. The indazole structure is a common feature in many kinase inhibitors. researchgate.net

G Protein-Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against a panel of GPCRs could reveal unexpected activities. researchgate.netresearchgate.net

Ion Channels: These are important targets for a variety of neurological and cardiovascular disorders. researchgate.net

Enzymes: Beyond kinases, other enzyme classes such as oxidoreductases (e.g., DAAO, monoamine oxidase) and hydrolases are potential targets for indazole derivatives. science.govscience.govscience.gov

The following table summarizes potential target classes for 1,5-Dibenzyl-1H-indazol-3-ol based on activities of related indazole compounds.

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesD-amino acid oxidase (DAAO), Tubulin, Monoamine Oxidase (MAO)Schizophrenia, Cancer, Depression
Protein KinasesJanus kinase 2 (JAK2)Myeloproliferative disorders, Inflammation
GPCRsMetabotropic glutamate (B1630785) receptor 5 (mGluR5)Neurological Disorders

Advanced Computational Approaches for Rational Design

To accelerate the drug discovery process and optimize the design of novel analogues, advanced computational approaches should be integrated into the research workflow. These methods can provide valuable insights into the potential binding modes and structure-activity relationships of 1,5-Dibenzyl-1H-indazol-3-ol derivatives, allowing for a more rational and focused synthetic strategy.

Key computational techniques to be employed include:

Molecular Docking: To predict the binding poses of the compounds within the active sites of various potential protein targets. This can help prioritize which analogues to synthesize and which targets to pursue. nih.gov

Pharmacophore Modeling: To identify the key chemical features essential for biological activity. A validated pharmacophore model can then be used as a 3D query to screen virtual libraries for new potential inhibitors. science.govucsc.edu

3D-Quantitative Structure-Activity Relationship (3D-QSAR): To correlate the 3D structural features of the compounds with their biological activities. This can provide predictive models to estimate the potency of newly designed, unsynthesized analogues. science.govucsc.edu

These computational studies can guide the design of molecules with improved affinity and selectivity, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Exploration of New Catalytic Methods for Sustainable Synthesis

Advancing the synthesis of 1,5-Dibenzyl-1H-indazol-3-ol and its analogues through modern, sustainable methods is a critical and practical research direction. Green chemistry principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency in chemical manufacturing.

Future research should focus on developing more environmentally benign synthetic routes. Potential areas of exploration include:

Catalytic C-H Activation: Developing new transition-metal or organocatalytic systems to directly functionalize the indazole core or the benzyl rings. This approach can reduce the number of synthetic steps and the generation of stoichiometric waste.

Flow Chemistry: Adapting the synthesis to continuous flow processes. Flow chemistry often provides better control over reaction parameters, leading to improved safety, scalability, and product consistency compared to traditional batch methods.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids.

By focusing on these sustainable methods, the synthesis of this important class of molecules can be made more efficient, safer, and less impactful on the environment.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,5-Dibenzyl-1H-indazol-3-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization, as demonstrated in indazole derivatives (e.g., Scheme 1 in ). Key parameters include temperature control (4–80°C), solvent selection (DMF or PEG-400:DMF mixtures), and stoichiometric ratios of reagents (e.g., CuI catalysis for click chemistry in ). Yield optimization requires iterative testing of reaction times (12–24 hours) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing 1,5-Dibenzyl-1H-indazol-3-ol, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and coupling constants to confirm benzyl group positions (e.g., δ 7.11–8.62 ppm for aromatic protons in ).
  • HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 335.1512 in ).
  • TLC : Monitor reaction progress using EtOAc:hexanes (70:30) with Rf ≈ 0.49 .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and humidity (75% RH). Monitor degradation via HPLC and FTIR to identify oxidation or hydrolysis byproducts, referencing protocols in for surface-adsorbed organic compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what software tools are recommended?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL ( ) for refinement. Address disorder in benzyl groups via PART instructions and anisotropic displacement parameters. Validate hydrogen bonding (e.g., O–H···N interactions) using Mercury or Olex2 .

Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s electronic properties and potential bioactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For docking, use AutoDock Vina with protein targets (e.g., kinases or oxidoreductases) and validate results against experimental IC50 values (see for analogous benzimidazoles) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance selectivity?

  • Methodological Answer : Systematically replace benzyl groups with electron-withdrawing/donating substituents (e.g., -NO2, -OCH3) and assess bioactivity via in vitro assays (e.g., enzyme inhibition). Compare results with SAR trends in , where benzyl substitution patterns correlate with ligand-receptor binding .

Q. What strategies address contradictions between experimental data and computational predictions?

  • Methodological Answer : Triangulate results by repeating experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates). Cross-validate computational models with alternative methods (e.g., MD simulations vs. QM/MM) and refine force fields using experimental NMR/X-ray data ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.